molecular formula C18H14N4S B2641064 7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine CAS No. 861209-25-8

7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine

Cat. No.: B2641064
CAS No.: 861209-25-8
M. Wt: 318.4
InChI Key: HKXCGMHNURGYQK-UHFFFAOYSA-N
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Description

7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine is a sophisticated polycyclic compound characterized by a unique tetracyclic framework integrating nitrogen and sulfur heteroatoms. This complex structure places it within a class of molecules that are of significant interest in modern medicinal chemistry and drug discovery, particularly as potential inhibitors of key biological pathways . The presence of a primary amine functional group on the complex ring system provides a versatile handle for further chemical derivatization, making it a valuable building block for the synthesis of more complex molecules or for probing structure-activity relationships. Compounds with such intricate polycyclic architectures are frequently investigated for their ability to interact with specific enzyme active sites and cellular receptors . The integration of a sulfur atom (thia) within the scaffold can influence the compound's electronic properties, solubility, and potential for molecular interactions, which are critical parameters in lead optimization processes. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all safety protocols are followed when handling this material.

Properties

IUPAC Name

7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c19-17-16-15(20-9-21-17)13-11-7-4-8-12(11)14(22-18(13)23-16)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXCGMHNURGYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=C(S3)C(=NC=N4)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the tetracyclic core through a series of cyclization reactions.

    Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Incorporation of the thia group: The thia group is incorporated using a thiolation reaction.

    Final modifications:

Chemical Reactions Analysis

7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thia groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Heteroatoms Ring System Substituents Key Characterization Methods
Target Compound: 7-Phenyl-10-thia-8,13,15-triazatetracyclo[...]hexaen-12-amine S, 3N Tetracyclic (16-membered) Phenyl, amine N/A (hypothetical)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione O, 2N, S Spirocyclic Benzothiazol, dimethylamino-phenyl IR, UV-Vis, elemental analysis
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 6N Tricyclic Chlorophenyl, methyl X-ray crystallography (R = 0.035)
13,14,15-Trimethoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-heptaen-11-one N, 3O Tetracyclic Trimethoxy Synonym matching, IUPAC validation

Key Observations :

  • Heteroatom Influence : The target compound’s sulfur and nitrogen atoms contrast with oxygen-rich analogs (e.g., trimethoxy derivatives ) and nitrogen-dense systems (e.g., hexaazatricyclic compound ). Sulfur may enhance electronic delocalization, as seen in benzothiazol-containing spirocycles .
  • Ring Flexibility : The tetracyclic framework of the target compound shares topological complexity with 10-azatetracyclo systems , but its hexaene system likely confers distinct photophysical properties compared to saturated or partially unsaturated analogs.

Research Findings and Challenges

  • Synthesis Challenges : The tetracyclic framework’s stereoelectronic demands may require advanced cyclization strategies, akin to those in spirocycle synthesis .
  • Characterization Gaps : Unlike the well-resolved hexaazatricyclic structure , the target compound’s conformational flexibility could complicate crystallographic analysis.
  • Divergent Reactivity: The amine group’s position may lead to unique nucleophilic behavior compared to dimethylamino-phenyl or hydroxyl-substituted analogs .

Biological Activity

The compound 7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine is a polycyclic structure that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₄H₁₃N₅S
  • Molecular Weight: 299.36 g/mol
  • Structure: The compound features a complex tetracyclic framework with multiple nitrogen and sulfur atoms contributing to its reactivity and biological interactions.

Antiviral Activity

Research indicates that compounds similar to 7-phenyl-10-thia derivatives exhibit significant antiviral properties. Specifically, studies have shown that these compounds can inhibit viral replication mechanisms, particularly against retroviruses like HIV.

  • Mechanism of Action:
    • The compound acts as an HIV integrase inhibitor , disrupting the integration of viral DNA into the host genome, which is crucial for viral replication .
    • It may also interfere with other viral proteins essential for the life cycle of the virus.
  • Case Studies:
    • A study demonstrated that derivatives of this compound showed promising results in vitro against HIV strains resistant to conventional therapies .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects.

  • Mechanism of Action:
    • It is hypothesized to induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell death.
    • Additionally, it may inhibit angiogenesis by blocking the formation of new blood vessels necessary for tumor growth.
  • Research Findings:
    • In a preclinical study involving various cancer cell lines, the compound exhibited significant cytotoxicity and reduced cell viability at low micromolar concentrations .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralHIV integrase inhibition
AntitumorInduction of apoptosis
Inhibition of angiogenesis

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